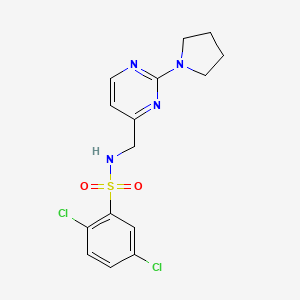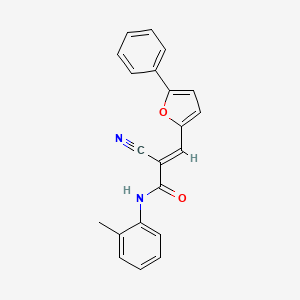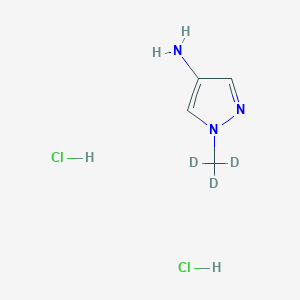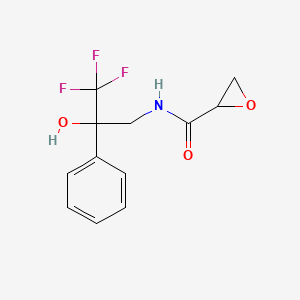
2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural elements, including a pyrimidine ring, a pyrrolidine ring, a benzenesulfonamide group, and two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a benzenesulfonamide group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .科学的研究の応用
Anticancer Applications
This compound has been used in the design and synthesis of new series of pyrrolo [2,3-d]pyrimidine derivatives . These derivatives have shown promising results in in vitro anticancer studies. For instance, compounds 14a, 16b, and 18b were found to be the most active toward MCF7 (a breast cancer cell line) with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively . These compounds also showed promising binding affinities against Bcl2 anti-apoptotic protein .
Apoptosis Induction
The synthesized pyrrolo [2,3-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells . Compounds 16b and 18b induced the apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in 14a treated MCF7 cells .
Cell Cycle Arrest
Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells . This is a significant finding as it shows the potential of these compounds in halting the proliferation of cancer cells.
Gene Expression Regulation
At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells . This indicates the potential of these compounds in regulating the expression of genes involved in cancer progression.
Antidiabetic Applications
Pyrrolo [2,3-d]pyrimidine-based analogues, including this compound, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
Molecular Docking Studies
Molecular docking studies of these compounds with Bacillus paralicheniformis α-amylase enzyme showed promising results . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from -8.2 and -8.5 kcal/mol .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound is thought to work by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells, thereby managing the symptoms of diseases like myelofibrosis .
Result of Action
The inhibition of JAK2 by this compound could lead to a decrease in the overproduction of blood cells, a characteristic feature of myelofibrosis . This could potentially alleviate symptoms and improve the quality of life for patients with this condition .
特性
IUPAC Name |
2,5-dichloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-13(17)14(9-11)24(22,23)19-10-12-5-6-18-15(20-12)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQBFNVFNJSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)
![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)





![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)